![molecular formula C19H23NO3S B2884020 Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034515-44-9](/img/structure/B2884020.png)

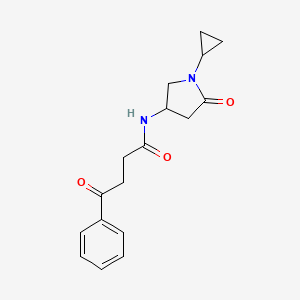

Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

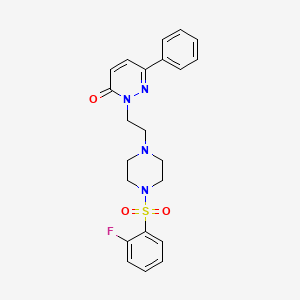

The compound is a complex organic molecule that contains several distinct structural features . These include a bicyclo[2.2.1]hept-5-en-2-yl group, a 1,4-thiazepan-4-yl group, and a phenyl group . The exact properties and behavior of this compound would depend on the precise way in which these groups are connected and the overall 3D structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the number of different groups present . The bicyclo[2.2.1]hept-5-en-2-yl group, for example, is a type of cycloalkene, which is a ring-shaped molecule with a double bond . The 1,4-thiazepan-4-yl group is a seven-membered ring containing a nitrogen and a sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the bicyclo[2.2.1]hept-5-en-2-yl group could potentially make the compound somewhat hydrophobic (water-repelling), while the 1,4-thiazepan-4-yl group could potentially make it more polar .Wissenschaftliche Forschungsanwendungen

Homogeneous Hydrogenation and Solvent Complexes

Research on rhodium diphosphine precursors with related structures has highlighted the role of such compounds in homogeneous hydrogenation. The equilibrium between solvated dihydrides and solvates varies with phosphine structure, affecting the hydrogenation process. This has implications for the development of asymmetric catalysis techniques, offering insights into solvent effects and ligand design (Brown et al., 1981).

Photoresist Materials for Lithography

A study on new alicyclic polymers designed for 193 nm photoresist materials utilized cycloaliphatic co- and terpolymers related to the chemical structure . These materials, synthesized through various polymerization techniques, show promise in semiconductor manufacturing due to their solubility in common organic solvents and variable glass transition temperatures (Okoroanyanwu et al., 1998).

Electrochemically Induced Cyclization

Electrochemical methods have been applied to induce cyclization in compounds with similar structures, leading to pharmacologically active derivatives. This approach demonstrates the potential for creating complex organic molecules with high yields and efficiency, opening avenues for drug synthesis and organic chemistry research (Vereshchagin et al., 2014).

Synthesis and Characterization of Alicyclic Polymers

Further investigation into alicyclic polymers for lithographic applications has been conducted, focusing on the synthesis and characterization of materials based on the structural motif of Bicyclo[2.2.1]hept-5-en-2-yl derivatives. These studies contribute to the development of advanced photoresist materials with enhanced properties for use in the semiconductor industry (Okoroanyanwu et al., 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c21-19(17-13-14-6-7-16(17)12-14)20-9-8-18(24(22,23)11-10-20)15-4-2-1-3-5-15/h1-7,14,16-18H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDRVOASWYNOQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-amino-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-4-yl)benzoate](/img/structure/B2883937.png)

![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883951.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)